molecular formula C18H22N2O3S B11701363 N'-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide

N'-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide

Cat. No.: B11701363
M. Wt: 346.4 g/mol
InChI Key: QJJQZXGCXPOQJU-UHFFFAOYSA-N
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Description

N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a phenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur and a base.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be synthesized by reacting a hydrazine derivative with an appropriate ester or acid chloride.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-2-carbohydrazide
  • N’-(2-ethyl-2-hydroxybutanoyl)-4-methyl-N-phenylthiophene-3-carbohydrazide
  • N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylfuran-3-carbohydrazide

Uniqueness

N’-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide is unique due to its specific substitution pattern on the thiophene ring and the presence of both a phenyl group and a carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N'-(2-ethyl-2-hydroxybutanoyl)-5-methyl-N-phenylthiophene-3-carbohydrazide

InChI

InChI=1S/C18H22N2O3S/c1-4-18(23,5-2)17(22)19-20(15-9-7-6-8-10-15)16(21)14-11-13(3)24-12-14/h6-12,23H,4-5H2,1-3H3,(H,19,22)

InChI Key

QJJQZXGCXPOQJU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NN(C1=CC=CC=C1)C(=O)C2=CSC(=C2)C)O

Origin of Product

United States

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